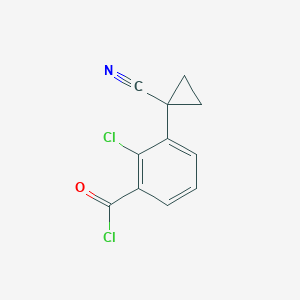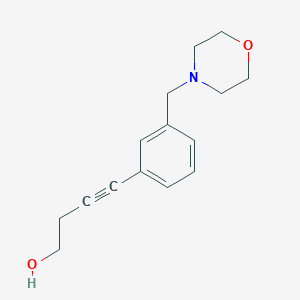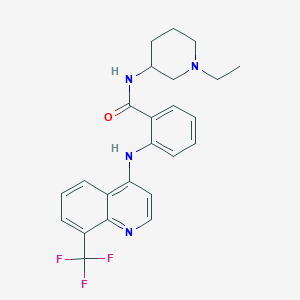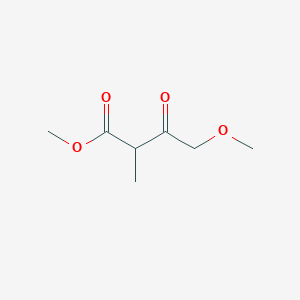
2-Acetylamino-5-benzoyloxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-5-benzoyloxyphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of an acetylamino group at the second position and a benzoyloxy group at the fifth position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-benzoyloxyphenol typically involves the acylation of 2-amino-5-hydroxyphenol with acetic anhydride followed by benzoylation with benzoyl chloride. The reaction conditions generally include the use of a base such as pyridine to facilitate the acylation and benzoylation reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of solvents such as dichloromethane or toluene can also aid in the efficient extraction and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylamino-5-benzoyloxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acetylamino and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.
Aplicaciones Científicas De Investigación
2-Acetylamino-5-benzoyloxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Acetylamino-5-benzoyloxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and benzoyloxy groups play a crucial role in binding to these targets and modulating their activity. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylamino-5-methoxyphenol: Similar structure but with a methoxy group instead of a benzoyloxy group.
2-Acetylamino-5-nitrophenol: Contains a nitro group instead of a benzoyloxy group.
2-Acetylamino-5-chlorophenol: Features a chlorine atom in place of the benzoyloxy group.
Uniqueness
2-Acetylamino-5-benzoyloxyphenol is unique due to the presence of both acetylamino and benzoyloxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions with molecular targets, making the compound valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13NO4 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
(4-acetamido-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) |
Clave InChI |
SJLOHOMZLSZWJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















